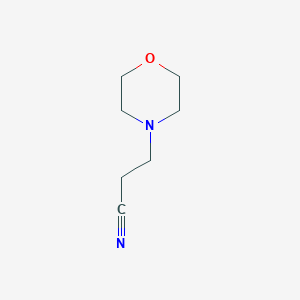

4-Morpholinepropanenitrile

Description

Properties

IUPAC Name |

3-morpholin-4-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVKGHVDWWXBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063515 | |

| Record name | 4-Morpholinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4542-47-6 | |

| Record name | 4-Morpholinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinepropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Morpholinopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinepropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-morpholinopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Morpholinepropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFH9ZX5N5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Functional Groups in 4-Morpholinepropanenitrile

Abstract: 4-Morpholinepropanenitrile (C₇H₁₂N₂O) is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its unique chemical architecture, combining a heterocyclic amine, an ether, and a nitrile moiety, provides a versatile platform for molecular elaboration. This guide offers an in-depth analysis of the individual functional groups within the molecule: the morpholine ring, the nitrile group, and the aliphatic propane linker. We will explore the distinct electronic and steric properties of each group, their characteristic spectroscopic signatures, and their predictable reactivity, providing researchers and drug development professionals with the foundational knowledge required for its strategic application in complex synthesis.

Molecular Architecture and Key Functional Regions

This compound is structurally composed of three distinct regions that dictate its overall physicochemical properties and reactivity. The molecule features a saturated six-membered morpholine ring connected via a three-carbon aliphatic chain to a terminal nitrile group.[1]

The systematic IUPAC name is 3-(morpholin-4-yl)propanenitrile, and it is also commonly known as N-(2-cyanoethyl)morpholine.[1]

Figure 1: Chemical structure of this compound with key functional groups highlighted.

In-Depth Analysis of Functional Groups

The reactivity and utility of this compound are not merely the sum of its parts, but a consequence of the interplay between its functional moieties.

The Morpholine Ring: A Bifunctional Heterocycle

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[2][3] This combination imparts a unique set of properties.

The nitrogen atom in the morpholine ring is a tertiary amine , as it is bonded to three carbon atoms (two within the ring and one from the propane linker).

-

Basicity: Like other amines, the lone pair of electrons on the nitrogen atom makes it basic, capable of accepting a proton to form a morpholinium salt.[2][4] This property is crucial for applications where pH modification is necessary or for forming salts to improve aqueous solubility.

-

Nucleophilicity: The nitrogen acts as a nucleophile. However, the presence of the electron-withdrawing ether oxygen atom reduces the electron density on the nitrogen compared to structurally similar amines like piperidine.[2] This makes morpholine a moderately strong nucleophile, reactive enough for many synthetic transformations, such as alkylations, but less so than its carbocyclic counterpart.[2][4]

-

Steric Hindrance: The chair conformation of the six-membered ring provides a defined steric environment around the nitrogen, influencing its accessibility to electrophiles.

The ether group (-C-O-C-) within the morpholine ring is generally the least reactive part of the molecule under standard conditions.[5]

-

Polarity and Solubility: The oxygen atom can act as a hydrogen bond acceptor, which, along with the amine group, contributes to the compound's solubility in polar solvents like water.[1][4]

-

Chemical Stability: Ethers are typically unreactive towards many reagents, including bases, mild acids, and common oxidizing and reducing agents. This chemical inertness makes the morpholine ring a stable scaffold during modifications of the more reactive nitrile group.

The Nitrile Group: A Versatile Electrophile

The nitrile, or cyano, group (-C≡N) is a highly valuable functional group in organic synthesis.[6][7]

-

Structure and Electronic Properties: The nitrile group features a triple bond between a carbon and a nitrogen atom. The carbon atom is sp-hybridized, resulting in a linear geometry.[8] Due to the high electronegativity of nitrogen, the C≡N bond is strongly polarized, creating a significant partial positive charge (δ+) on the carbon atom.[8] This makes the nitrile carbon a prime target for nucleophilic attack.

-

Reactivity: The electrophilic nature of the nitrile carbon allows for a variety of important chemical transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed first to a primary amide and subsequently to a carboxylic acid.[6][9] This provides a synthetic route from an alkyl halide (via cyanation) to a carboxylic acid with an additional carbon atom.

-

Reduction: Nitriles can be readily reduced to primary amines (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9] This is a fundamental transformation in the synthesis of many pharmaceutical agents.

-

Organometallic Addition: Nucleophiles such as Grignard reagents (R-MgX) or organolithium reagents can add to the nitrile carbon to form imine intermediates, which are then hydrolyzed to yield ketones.[8][9]

-

The Propane Linker: An Aliphatic Spacer

Connecting the morpholine ring and the nitrile group is a three-carbon aliphatic chain (-CH₂-CH₂-CH₂-). Aliphatic compounds are organic molecules with carbon atoms arranged in straight or branched chains.[10][11]

-

Function: The primary role of this propane linker is to act as a flexible, non-aromatic spacer. It separates the two primary functional groups, largely preventing direct electronic interaction between the morpholine nitrogen and the nitrile carbon.

-

Properties: As a saturated hydrocarbon chain, it is non-polar and relatively unreactive.[12] It contributes to the overall size and lipophilicity of the molecule, which can be a critical factor in drug design for modulating properties like membrane permeability.

Integrated Spectroscopic Characterization

Confirming the presence and integrity of these functional groups is a routine task for the research scientist. A combination of spectroscopic methods provides a definitive structural fingerprint.

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the key functional groups.

Methodology:

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Background Scan: An air background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2260 - 2200 (sharp, medium intensity) |

| Ether | C-O-C stretch | 1150 - 1085 (strong) |

| Tertiary Amine | C-N stretch | 1250 - 1020 (medium to weak) |

| Aliphatic Chain | C-H stretch | 2950 - 2850 (strong, multiple bands) |

| Aliphatic Chain | C-H bend | 1470 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Assignment | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| N-C H₂-CH₂-O (Morpholine) | ~3.7 (t) | ~67.0 |

| N-CH₂-C H₂-O (Morpholine) | ~2.5 (t) | ~53.5 |

| N-C H₂-CH₂-CN (Propane) | ~2.6 (t) | ~53.0 |

| N-CH₂-C H₂-CN (Propane) | ~1.8 (quint) | ~18.0 |

| -C N (Nitrile) | N/A | ~119.0 |

Note: These are predicted values based on standard functional group ranges. Actual values may vary slightly.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 140, corresponding to the molecular weight of C₇H₁₂N₂O.[13] Key fragmentation patterns would likely include the loss of the cyano group and cleavage at the bonds adjacent to the morpholine nitrogen, providing further structural confirmation.

Reactivity Profile and Synthetic Utility

The distinct reactivity of the nitrile and morpholine groups allows for selective chemical modifications, making this compound a versatile synthetic intermediate.

Figure 2: Synthetic pathways illustrating the selective reactivity of the functional groups in this compound.

This selective reactivity is paramount in drug development. For instance, a researcher could reduce the nitrile to a primary amine to introduce a new site for amide coupling, while the morpholine ring remains intact to serve as a polar, solubilizing element in the final drug candidate.[2] Conversely, the basic nitrogen can be used to form a pharmaceutically acceptable salt without altering the nitrile group.

Conclusion

This compound is a molecule defined by the distinct and complementary characteristics of its three core functional regions. The morpholine ring provides a stable, polar scaffold with a moderately basic and nucleophilic tertiary amine. The aliphatic propane linker offers a flexible, inert spacer. Finally, the nitrile group serves as a highly versatile electrophilic handle, readily convertible into primary amines, carboxylic acids, or ketones. A thorough understanding of these functional groups, their spectroscopic signatures, and their predictable reactivity is essential for leveraging this compound's full potential as a strategic building block in modern organic synthesis.

References

- Fiveable. (n.d.). Chemistry of Nitriles. Organic Chemistry Class Notes.

- Teachy. (n.d.). Summary of Organic Functions: Nitriles and Isonitriles.

- Wikipedia. (n.d.). Nitrile.

- Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.

- Chemistry Steps. (n.d.). Reactions of Nitriles.

- Chemical Processing. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.

- Wikipedia. (n.d.). Morpholine.

- National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Summary for CID 8083.

- OGSCM Company. (n.d.). Morpholine Chemical.

- Taylor & Francis. (n.d.). Aliphatic – Knowledge and References.

- StudySmarter. (2024, December 5). Aliphatic Compounds: Structure & Examples.

- Study.com. (n.d.). Aliphatic & Aliphatic Hydrocarbons | Definition & Properties.

- LibreTexts Chemistry. (n.d.). Aliphatic Hydrocarbons.

- Britannica. (2025, December 17). Aliphatic compound.

Sources

- 1. CAS 4542-47-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polybluechem.com [polybluechem.com]

- 5. ogscm.com [ogscm.com]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]

- 8. fiveable.me [fiveable.me]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. Aliphatic compound | Definition & Examples | Britannica [britannica.com]

- 12. Aliphatic Hydrocarbons – Introductory Chemistry [uen.pressbooks.pub]

- 13. 4-Morpholinepropanenitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Chemical Structure of N-(2-Cyanoethyl)morpholine

This guide provides a comprehensive technical overview of the chemical structure of N-(2-Cyanoethyl)morpholine, also known as 3-morpholinopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, and structural elucidation of this versatile heterocyclic compound.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science, renowned for conferring desirable physicochemical properties such as increased aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[1][2] N-(2-Cyanoethyl)morpholine, an N-substituted derivative, integrates the beneficial attributes of the morpholine moiety with a reactive cyanoethyl group, making it a valuable building block in organic synthesis. Its applications span the development of novel pharmaceuticals, specialty polymers, and as a reagent in analytical chemistry.[1][2] This guide will provide a detailed examination of its chemical structure through the lens of its synthesis and spectroscopic properties.

Molecular Structure and Physicochemical Properties

N-(2-Cyanoethyl)morpholine possesses a well-defined structure comprising a saturated six-membered morpholine ring connected via its nitrogen atom to a three-carbon chain terminating in a nitrile group.

Systematic Name: 3-Morpholinopropanenitrile Synonyms: N-(2-Cyanoethyl)morpholine CAS Number: 4542-47-6

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | ChemScene |

| Molecular Weight | 140.19 g/mol | ChemScene |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 246 °C | - |

| Density | 1.04 g/cm³ | - |

| Refractive Index | 1.47 | - |

Synthesis of N-(2-Cyanoethyl)morpholine: The Cyanoethylation Reaction

The primary route for the synthesis of N-(2-Cyanoethyl)morpholine is the cyanoethylation of morpholine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine of the morpholine ring attacks the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism

The reaction is typically base-catalyzed, which enhances the nucleophilicity of the morpholine nitrogen. The mechanism proceeds as follows:

-

Deprotonation (optional but often catalytic): A base can abstract the proton from the morpholine nitrogen, increasing its nucleophilic character.

-

Nucleophilic Attack: The lone pair of electrons on the morpholine nitrogen attacks the β-carbon of acrylonitrile.

-

Protonation: The resulting carbanion is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or the solvent) to yield the final product.

Caption: Mechanism of Cyanoethylation of Morpholine.

Experimental Protocol: Synthesis of 3-Morpholinopropanenitrile

The following protocol describes a representative procedure for the synthesis of N-(2-Cyanoethyl)morpholine.

Materials:

-

Morpholine

-

Acrylonitrile

-

Methanol (or another suitable solvent)

-

Yttrium Nitrate (catalyst, optional, as the reaction can proceed without a catalyst, albeit slower)

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve morpholine in methanol.

-

To this solution, add acrylonitrile. Note: The reaction is exothermic.

-

If using a catalyst, add a catalytic amount of Yttrium Nitrate.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain pure 3-morpholinopropanenitrile.

This procedure, when optimized, can lead to a quantitative yield of the desired product.

Spectroscopic Characterization and Structural Elucidation

The definitive structure of N-(2-Cyanoethyl)morpholine is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton-decoupled ¹³C NMR spectrum of 3-morpholinopropanenitrile is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts (δ) in ppm:

| Carbon Atom | Chemical Shift (ppm) | Rationale |

| C≡N | 117.6 | The nitrile carbon is significantly deshielded and appears in the characteristic region for nitriles. |

| -CH₂-CN | 14.7 | The methylene carbon adjacent to the nitrile group. |

| N-CH₂-CH₂-CN | 52.0 | The methylene carbon attached to the morpholine nitrogen. |

| N-CH₂ (morpholine) | 52.6 | The two equivalent methylene carbons of the morpholine ring adjacent to the nitrogen. |

| O-CH₂ (morpholine) | 65.7 | The two equivalent methylene carbons of the morpholine ring adjacent to the oxygen, deshielded by the electronegative oxygen atom. |

Note: The assignments are based on known chemical shift values for similar structures.

The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule.

Predicted ¹H NMR Signals:

-

Morpholine Protons (O-CH₂): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom.

-

Morpholine Protons (N-CH₂): A triplet for the four protons on the carbons adjacent to the nitrogen atom.

-

Ethyl Protons (N-CH₂): A triplet for the two protons on the carbon adjacent to the morpholine nitrogen.

-

Ethyl Protons (-CH₂-CN): A triplet for the two protons on the carbon adjacent to the nitrile group.

The integration of these signals will be in a 4:4:2:2 ratio, respectively.

Caption: Workflow for NMR analysis of N-(2-Cyanoethyl)morpholine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2245 | C≡N stretch | Nitrile |

| 2950-2800 | C-H stretch | Aliphatic CH₂ |

| ~1115 | C-O-C stretch | Ether (in morpholine ring) |

The most characteristic peak in the IR spectrum of N-(2-Cyanoethyl)morpholine is the sharp absorption band around 2245 cm⁻¹, which is indicative of the nitrile (C≡N) functional group. The presence of strong C-H stretching bands confirms the aliphatic nature of the molecule, and the C-O-C stretching vibration is characteristic of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Expected Fragmentation Pattern:

Upon electron ionization, N-(2-Cyanoethyl)morpholine will form a molecular ion (M⁺). The fragmentation of this ion is expected to occur via several pathways, with the most prominent being the alpha-cleavage adjacent to the nitrogen atom of the morpholine ring.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 140).

-

Major Fragment: A significant peak at m/z = 100, resulting from the loss of the CH₂CN radical (40 Da). This fragment corresponds to the stable morpholinomethyl cation.

-

Other Fragments: Peaks corresponding to the further fragmentation of the morpholine ring.

Safety and Handling

N-(2-Cyanoethyl)morpholine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

The chemical structure of N-(2-Cyanoethyl)morpholine is well-defined and can be unequivocally confirmed through a combination of its synthetic route via cyanoethylation and comprehensive spectroscopic analysis. The characteristic signals in its ¹³C NMR, ¹H NMR, IR, and mass spectra provide a unique fingerprint that allows for its unambiguous identification. This in-depth understanding of its structural features is paramount for its effective utilization in research and development across various scientific disciplines.

References

- Jain, A., & Sahu, S. K. (2024).

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

Sources

The Morpholine Moiety: A Privileged Scaffold in Modern Pharmaceutical Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Morpholine, a simple six-membered saturated heterocycle, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1][2][3] Its prevalence in numerous FDA-approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties.[1][4] This technical guide provides an in-depth analysis of the morpholine moiety's role in pharmaceutical compounds, moving beyond a simple catalog of its occurrences to a functional exploration of its utility. We will dissect the causal mechanisms by which morpholine influences drug-like properties, detail its application in rational drug design, provide actionable experimental protocols, and illustrate its significance through case studies of marketed drugs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Fundamental Chemistry of the Morpholine Ring: More Than a Solubilizing Group

At its core, morpholine is a tetrahydro-1,4-oxazine, featuring both an ether oxygen and a secondary amine nitrogen within its six-membered ring.[5] This seemingly simple arrangement imparts a sophisticated set of properties that medicinal chemists can exploit.

Physicochemical Properties

The morpholine ring confers a well-balanced hydrophilic-lipophilic profile.[6][7] Its key attributes are summarized below:

-

Basicity (pKa): The nitrogen atom in morpholine has a pKa of approximately 8.5-8.7.[3][4] This is a critical feature. Unlike more basic amines like piperidine, morpholine is only partially protonated at physiological pH (7.4). This moderated basicity is often referred to as a "sweet spot," as it enhances aqueous solubility through salt formation without introducing the excessive basicity that can lead to off-target effects (e.g., hERG channel inhibition) or undesirable ADME properties.[8]

-

Hydrogen Bonding: The ether oxygen is an effective hydrogen bond acceptor, while the N-H group (in secondary morpholines) or substituents on the nitrogen can act as donors or acceptors.[3][9] This allows morpholine-containing compounds to form crucial hydrogen bonds with residues in a target protein's active site, thereby increasing binding affinity and potency.[10]

-

Conformational Rigidity and Vectorial Display: The morpholine ring typically adopts a stable chair conformation.[6][7] This relative rigidity makes it an excellent scaffold. It can be used to hold appended pharmacophoric groups in a specific, predictable three-dimensional orientation, minimizing the entropic penalty upon binding to a target.[8][11] In the approved drug Aprepitant, for instance, the morpholine ring acts as a central scaffold to correctly position three interacting arms for optimal binding to the NK1 receptor.[6][8]

| Property | Typical Value/Characteristic | Implication in Drug Design |

| pKa | ~8.5 | Enhances aqueous solubility; reduces risk of high-basicity toxicity.[3] |

| LogP | -0.86 (unsubstituted) | Contributes to a balanced hydrophilic-lipophilic character. |

| Conformation | Stable chair-like | Provides a rigid scaffold for orienting substituents.[6][7] |

| Hydrogen Bonding | Oxygen (acceptor), Nitrogen (donor/acceptor) | Facilitates direct, high-affinity interactions with biological targets.[9] |

Morpholine as a Bioisostere

In drug design, morpholine is frequently employed as a bioisosteric replacement for other cyclic amines like piperazine, piperidine, or thiomorpholine.[4] Replacing a basic piperazine nitrogen with morpholine's ether oxygen, for example, can significantly lower the compound's pKa, which can be a crucial strategy to mitigate ADME or toxicity issues while preserving or enhancing biological activity.[12][13]

Impact on Pharmacokinetics (ADME Profile)

The introduction of a morpholine moiety often leads to dramatic improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][14] This is arguably the most common reason for its incorporation into drug candidates.

Solubility and Permeability

As discussed, morpholine's ability to be protonated at physiological pH enhances aqueous solubility, which is critical for oral bioavailability.[4] Simultaneously, its overall structure provides sufficient lipophilicity to allow for effective membrane permeability. This balance is particularly valuable for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier (BBB) is essential.[6][8][11] Numerous CNS-active drugs, such as the antidepressant Reboxetine, contain a morpholine ring that contributes to the requisite brain permeability.[6]

Metabolic Stability

The morpholine ring itself is generally resistant to metabolic degradation.[3] While it can be metabolized, typically through oxidation, it often serves to "block" a site of metabolism on a parent molecule.[14] For example, replacing a metabolically labile group with a morpholine can increase a drug's half-life and bioavailability. However, it is not metabolically inert. Common metabolic pathways include oxidation of the carbon alpha to the nitrogen or oxygen atom.[14] More than 20 FDA-approved drugs contain the morpholine moiety, though it can be metabolically labile in some contexts.[12][13] This metabolic profile often leads to improved clearance and prolonged bioavailability.[6][8]

The diagram below illustrates the common metabolic fates of the morpholine ring.

Caption: Key metabolic pathways for morpholine-containing compounds.

Role in Pharmacodynamics: From Scaffold to Pharmacophore

Beyond its role in optimizing ADME properties, the morpholine ring can play a direct role in a drug's interaction with its biological target.[15][16]

The Privileged Scaffold in Kinase Inhibition

The morpholine moiety is exceptionally common in kinase inhibitors.[6][15] In this context, it often serves two purposes:

-

Solubilizing Group: The morpholine nitrogen is frequently directed towards the solvent-exposed region of the ATP-binding pocket, enhancing the compound's solubility.

-

Hinge-Binding Mimic: The ether oxygen can act as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase, a critical interaction for many inhibitors.

Gefitinib (Iressa), an EGFR tyrosine kinase inhibitor, is a classic example. Its morpholine group provides solubility and contributes to its overall binding affinity.[3][5]

The diagram below illustrates the utility of the morpholine ring in drug design strategy.

Caption: Drug development workflow incorporating the morpholine moiety.

Direct Pharmacophoric Contribution

In some cases, the morpholine ring is not just a passive scaffold but an integral part of the pharmacophore, directly contributing to target binding and selectivity.[1][17] For the antibiotic Linezolid, the morpholine ring is essential for its antibacterial activity, fitting into a specific pocket of the bacterial 50S ribosomal subunit.[3]

Experimental Protocols for Evaluation

A core principle of drug development is rigorous experimental validation. When incorporating a morpholine moiety, its impact on key properties must be quantitatively assessed.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a standardized method to determine the intrinsic clearance of a morpholine-containing compound.

Objective: To measure the rate of metabolism of a test compound by CYP450 enzymes present in HLM.

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

Human Liver Microsomes (pooled, protein concentration ~20 mg/mL)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Positive control compound (e.g., Verapamil, high clearance)

-

Negative control (without NADPH)

-

Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching

-

96-well plates, LC-MS/MS system

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Incubation Mixture: In a 96-well plate, add the HLM working solution. Add the test compound to achieve a final concentration of 1 µM.

-

Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

-

Controls:

-

Run a parallel incubation without the NADPH system to control for non-enzymatic degradation.

-

Run the positive control compound to validate the assay performance.

-

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) represents the elimination rate constant.

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).

-

Self-Validation: The inclusion of a known high-clearance positive control validates the enzymatic activity of the microsomes. The negative control ensures that compound loss is due to metabolism, not chemical instability. Consistent, linear degradation over time confirms first-order kinetics, a prerequisite for accurate CLint calculation.

Case Studies: Morpholine in Marketed Drugs

The true value of the morpholine moiety is best illustrated by its role in successful therapeutics.

| Drug | Therapeutic Class | Role of Morpholine Moiety | Key Pharmacokinetic Parameters |

| Gefitinib | Anticancer (EGFR Inhibitor) | Enhances solubility and bioavailability; crucial for oral administration.[3][5] | Oral Bioavailability: ~60%; T½: ~41 hours.[14] |

| Linezolid | Antibiotic | Integral pharmacophore for binding to the bacterial ribosome; contributes to metabolic stability.[3][18] | Oral Bioavailability: ~100%; T½: ~5.4 hours.[14] |

| Aprepitant | Antiemetic (NK1 Antagonist) | Acts as a rigid central scaffold to orient other pharmacophoric groups correctly for receptor binding.[6][8] | Oral Bioavailability: ~60-65%; T½: ~9-13 hours. |

| Reboxetine | Antidepressant (NRI) | Balances hydrophilicity and lipophilicity, facilitating passage across the blood-brain barrier.[6][14] | Oral Bioavailability: >60%; T½: ~12.5 hours. |

Conclusion and Future Outlook

The morpholine ring is far more than a simple chemical curiosity; it is a powerful tool in the medicinal chemist's armamentarium.[15][19] Its ability to simultaneously modulate physicochemical properties, enhance pharmacokinetic profiles, and participate directly in target binding makes it a uniquely valuable scaffold.[1][6][17] From improving the oral bioavailability of kinase inhibitors to enabling CNS penetration for antidepressants, the impact of this heterocycle is broad and profound.[6][8] As drug discovery continues to tackle increasingly challenging biological targets and demand for orally bioavailable drugs with favorable safety profiles grows, the rational application of the morpholine moiety is set to become even more critical. Future work will likely focus on developing novel morpholine bioisosteres and exploring new synthetic methodologies to further expand the chemical space accessible to drug designers.[12][20][21]

References

- Boruah, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design.

- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect.

- ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- Synfacts. (2020). Three-Component Synthesis of Morpholine Derivatives.

- Alpha Spark Labs. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of...

- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.

- ACS Publications. (n.d.). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.

- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.

- Wikipedia. (n.d.). Morpholine.

- PubMed. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.

- Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Bohrium. (n.d.). synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update.

- PubMed. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.

- Royal Society Publishing. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 13. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Antibacterial Drug Discovery: A Technical Guide to the Potential of Morpholine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. This technical guide delves into the promising landscape of morpholine derivatives as a versatile scaffold in antibacterial drug discovery. Morpholine, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, enhancing the pharmacological profiles of various bioactive molecules.[1][2] This guide provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and experimental evaluation of morpholine derivatives, offering a comprehensive resource for researchers in the field.

The Morpholine Moiety: A Privileged Scaffold in Antibacterial Design

The morpholine ring is not merely a passive carrier for other pharmacophores. Its unique physicochemical properties, including its ability to form hydrogen bonds via its oxygen atom and its contribution to improved pharmacokinetic profiles, make it an active contributor to the antibacterial efficacy of a molecule.[1] The weakly basic nitrogen atom can enhance solubility, a crucial factor in drug development.[3] Medicinal chemists have successfully incorporated the morpholine moiety into a wide array of molecular frameworks, leading to the discovery of potent antibacterial agents.[2][4]

Structure-Activity Relationships (SAR): Decoding the Blueprint for Potency

The antibacterial activity of morpholine derivatives is intricately linked to their structural features. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antibacterial agents.

Impact of Substitutions on the Morpholine Ring

Direct substitution on the morpholine ring can significantly influence antibacterial activity. While many successful derivatives feature an unsubstituted morpholine ring, modifications can be explored to fine-tune potency and selectivity.

The Nature of the Linked Scaffolds

The true potential of morpholine in antibacterial agents is often realized when it is appended to other heterocyclic or aromatic systems. The choice of this linked scaffold is a critical determinant of the resulting compound's antibacterial spectrum and potency.

-

Imidazolone Hybrids: Morpholine-containing 5-arylideneimidazolones have been investigated as potential antibiotic adjuvants, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The presence of non-condensed aromatic rings, such as biphenyl, on the imidazolone core has been shown to be beneficial for activity.[6]

-

Quinoline and Quinazoline Conjugates: The fusion of the morpholine moiety with quinoline or quinazoline nuclei has yielded compounds with significant antibacterial and even antifungal properties.[7] For instance, certain quinazoline-piperazine phosphorodiamidate hybrids, which can be conceptually linked to morpholine-containing structures, have demonstrated potent inhibition of DNA gyrase.[8]

-

Sulphonamide Derivatives: Benzenesulphonamides incorporating a morpholine ring have shown moderate activity against bacteria such as Bacillus subtilis and Salmonella typhi.[9] This highlights the potential of combining the well-established antibacterial properties of sulphonamides with the favorable attributes of the morpholine scaffold.

-

Metal-Based Complexes: Ruthenium-based agents modified with a morpholine moiety have exhibited strong potency against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL.[3] These complexes demonstrate a multi-target mechanism, making them promising candidates to overcome bacterial resistance.[3]

Table 1: Representative Morpholine Derivatives and their Antibacterial Activity

| Derivative Class | Target Organism(s) | Key Findings | Reference |

| 5-Arylideneimidazolones | Methicillin-resistant S. aureus (MRSA) | Act as antibiotic enhancers, reducing the MIC of oxacillin. | [5][6] |

| Ruthenium-based complexes | Staphylococcus aureus | Potent bactericidal activity (MIC of 0.78 μg/mL) and ability to overcome resistance. | [3] |

| Quinazoline Hybrids | Gram-positive and Gram-negative bacteria | Significant inhibition zones against various bacterial strains. | [8] |

| Benzenesulphonamides | Bacillus subtilis, Salmonella typhi | Moderate antibacterial activity. | [9] |

| Pyridinone and Iminochromene Derivatives | B. subtilis, E. coli, C. albicans, A. fumigatus | Broad-spectrum antimicrobial activity. | [10] |

Unraveling the Mechanisms of Antibacterial Action

Morpholine derivatives employ a variety of mechanisms to exert their antibacterial effects, ranging from direct disruption of bacterial structures to the inhibition of essential cellular processes. This multi-pronged approach is a significant advantage in the fight against drug-resistant bacteria.

Disruption of Bacterial Cell Membranes

One of the key mechanisms of action for some morpholine derivatives is the destruction of the bacterial membrane.[3] This leads to leakage of intracellular components and ultimately, cell death. This direct physical disruption is less likely to induce resistance compared to the inhibition of a specific enzyme.

Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) within bacterial cells is another effective antibacterial strategy.[3] ROS can damage DNA, proteins, and lipids, leading to a state of oxidative stress that the bacterial cell cannot overcome.

Inhibition of Essential Enzymes

-

DNA Gyrase Inhibition: DNA gyrase is a crucial enzyme for bacterial DNA replication and is a well-established target for antibiotics. Certain morpholine-containing hybrids, such as quinazoline-piperazine phosphorodiamidates, are designed to inhibit this enzyme.[8]

-

Penicillin-Binding Protein 2a (PBP2a) Interaction: In the case of MRSA, resistance to β-lactam antibiotics is mediated by PBP2a. Some morpholine derivatives act as adjuvants by interacting with an allosteric site on PBP2a, thereby restoring the efficacy of β-lactams like oxacillin.[5][6]

Efflux Pump Inhibition

Multidrug efflux pumps are a major mechanism of bacterial resistance, actively expelling antibiotics from the cell. Certain morpholine-containing compounds have been shown to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria, enhancing the activity of other antibiotics.[5]

Figure 1: Diverse mechanisms of antibacterial action exhibited by morpholine derivatives.

Experimental Evaluation of Antibacterial Potential: A Step-by-Step Guide

Rigorous and standardized experimental protocols are essential for the accurate assessment of the antibacterial properties of novel morpholine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.

-

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Evaluation of Adjuvant Potential

For derivatives that may act as antibiotic enhancers, a checkerboard assay can be performed to assess synergistic effects with known antibiotics. This involves a two-dimensional titration of the morpholine derivative and the antibiotic.

Mechanistic Studies

To elucidate the mechanism of action, a variety of assays can be employed:

-

Membrane Permeability Assays: Using fluorescent dyes such as propidium iodide to assess membrane integrity.

-

ROS Detection Assays: Employing probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Enzyme Inhibition Assays: Using purified enzymes (e.g., DNA gyrase) to determine the inhibitory activity of the compounds.

-

Efflux Pump Inhibition Assays: Real-time efflux assays can monitor the accumulation of a fluorescent substrate of the efflux pump in the presence and absence of the morpholine derivative.[5]

Future Perspectives and Conclusion

Morpholine derivatives represent a highly versatile and promising class of compounds in the quest for new antibacterial agents.[4] Their ability to engage in multiple mechanisms of action, including overcoming established resistance pathways, makes them particularly attractive for further development.[3][10] Future research should focus on the synthesis of novel derivatives with optimized potency and pharmacokinetic properties, as well as in-depth investigations into their mechanisms of action to guide the rational design of the next generation of antibacterial drugs. The continued exploration of this privileged scaffold holds significant potential to address the global challenge of antimicrobial resistance.

References

- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed.

- Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PMC.

- Antimicrobial activity of morpholine derivatives 3-6. ResearchGate.

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

- Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

- Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- (PDF) morpholine antimicrobial activity. ResearchGate.

- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

- (A) Antimicrobial morpholine contained agtents reported before; (B) the... | Download Scientific Diagram. ResearchGate.

- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. ScienceDirect.

- New compounds containing morpholine moiety show promising antimicrobial activity. BioWorld.

- Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

An In-depth Technical Guide to 4-Morpholinepropanenitrile: A Versatile Building Block in Modern Organic Synthesis

Abstract

4-Morpholinepropanenitrile, also known as 3-(morpholin-4-yl)propanenitrile, is a bifunctional organic molecule that has emerged as a cornerstone building block in synthetic and medicinal chemistry. Its unique structure, combining a reactive nitrile group with the pharmaceutically privileged morpholine scaffold, offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core reactivity, and its strategic application in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. We will dissect key reaction pathways, provide validated experimental protocols, and explain the underlying principles that govern its synthetic utility, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

Core Concepts: Structure and Physicochemical Profile

This compound is an organic compound featuring a morpholine ring N-substituted with a propylnitrile chain.[1] This deceptively simple structure is the key to its versatility. The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, imparts favorable physicochemical properties such as increased water solubility and metabolic stability to parent molecules, making it a highly sought-after feature in pharmaceutical compounds.[2][3] The terminal nitrile group (-C≡N) is a powerful synthetic handle, amenable to a wide array of chemical transformations.[1]

The molecule is typically a colorless to pale yellow liquid at room temperature, soluble in polar organic solvents.[1][4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [5] |

| Molecular Weight | 140.18 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 106-109 °C at 7 mmHg | [4] |

| Melting Point | 20-21 °C | [4] |

| Density | 1.037 g/cm³ | [4] |

| Flash Point | >110 °C | [4] |

| pKa | 5.90 ± 0.10 (Predicted) | [4] |

Synthesis Pathway: The Cyanoethylation of Morpholine

The primary industrial and laboratory synthesis of this compound is achieved through the cyanoethylation of morpholine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine (morpholine) attacks the electrophilic β-carbon of acrylonitrile.[6]

The reaction is typically catalyzed by a base, which serves to activate the nucleophile, although the inherent basicity of morpholine can sometimes be sufficient.[6][7] The choice of catalyst and reaction conditions is critical to ensure high yield and selectivity, preventing polymerization of acrylonitrile or di-cyanoethylation.

Diagram: Synthesis via Michael Addition

Caption: Synthesis of this compound via Cyanoethylation.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from morpholine and acrylonitrile.

Materials:

-

Morpholine (1.0 equiv)

-

Acrylonitrile (1.1 equiv)

-

Triton B (40% in methanol, 0.02 equiv) as catalyst

-

Toluene (as solvent)

-

Hydroquinone (inhibitor, small amount)

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add morpholine and a small amount of hydroquinone (to prevent acrylonitrile polymerization).

-

Catalyst Addition: Add the Triton B catalyst to the stirred morpholine.

-

Acrylonitrile Addition: Slowly add acrylonitrile dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.

-

Reaction: After the addition is complete, heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the morpholine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous solution of sodium chloride to remove the catalyst.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The solvent and any excess acrylonitrile are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality: The use of a catalytic amount of a strong base like Triton B ensures the reaction proceeds efficiently without requiring stoichiometric amounts of base.[7] The slow, controlled addition of acrylonitrile is crucial to manage the reaction's exothermicity and prevent runaway polymerization, a common side reaction.[8]

Core Synthetic Transformations and Applications

The true power of this compound lies in the selective transformation of its nitrile group into other valuable functionalities.

Reduction to 3-Morpholinopropan-1-amine

The reduction of the nitrile to a primary amine is one of the most important transformations, yielding a 1,3-diamine derivative. These structures are prevalent in ligands for catalysis and as key intermediates for active pharmaceutical ingredients (APIs).

Principle: The nitrile group can be reduced using various reagents, including catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C) or chemical hydrides (e.g., Lithium Aluminum Hydride, LiAlH₄). The choice of reagent depends on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is often preferred for industrial scale due to safety and cost, while LiAlH₄ is common in laboratory settings for its high efficiency.

Diagram: Nitrile Reduction Workflow

Caption: Key pathways for the reduction of this compound.

Protocol: Reduction using Catalytic Hydrogenation

Objective: To synthesize 3-morpholinopropan-1-amine via hydrogenation.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Ethanol (solvent)

-

Ammonia (to suppress secondary amine formation)

-

Hydrogen gas

Methodology:

-

Catalyst Preparation: In a suitable high-pressure reactor (e.g., Parr hydrogenator), add this compound dissolved in ethanol saturated with ammonia. Carefully add the Raney Nickel slurry.

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi).

-

Reaction: Heat the mixture to 50-70 °C with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Purification: The catalyst is carefully filtered off through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be kept wet at all times. The filtrate is concentrated under reduced pressure, and the resulting amine is purified by vacuum distillation.

Causality: The addition of ammonia is a critical step in nitrile reductions. It suppresses the formation of secondary amine byproducts by reacting with the intermediate imine, thus favoring the formation of the desired primary amine.[9] Raney Nickel is a highly effective catalyst for this transformation due to its high surface area and activity.

Hydrolysis to 3-Morpholinopropanoic Acid

Hydrolysis of the nitrile group provides access to carboxylic acids, which are versatile intermediates for forming amides, esters, and other derivatives.

Principle: The hydrolysis can be performed under either acidic or alkaline conditions.[10] Acidic hydrolysis directly yields the carboxylic acid and an ammonium salt. Alkaline hydrolysis initially produces the carboxylate salt and ammonia gas; a subsequent acidification step is required to obtain the free carboxylic acid.[10]

Protocol: Alkaline Hydrolysis

Objective: To synthesize 3-morpholinopropanoic acid.

Materials:

-

This compound

-

Sodium Hydroxide (aqueous solution, e.g., 6M)

-

Hydrochloric Acid (for acidification)

Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound and the aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux. Ammonia gas will be evolved. The reaction is typically complete within 4-8 hours. Monitor by TLC or LC-MS.

-

Acidification: Cool the reaction mixture in an ice bath. Carefully and slowly acidify the solution to a pH of ~4-5 with concentrated hydrochloric acid. The product may precipitate or can be extracted.

-

Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, it can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product can be purified by recrystallization.

Causality: Alkaline hydrolysis is often preferred as it avoids the handling of large quantities of strong acid at high temperatures and can be less corrosive to equipment. The final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.[10]

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. The morpholine ring is a "privileged scaffold" in medicinal chemistry, known to improve pharmacokinetic profiles.[3] One notable example is its use as a precursor in the synthesis of the antibacterial agent Trimethoprim.[4]

The ability to easily convert the nitrile into either an amine or a carboxylic acid makes this compound a strategic starting point for building more complex molecules, allowing for the introduction of the morpholine motif early in a synthetic sequence.[11]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[13]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[13]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water.[12]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[13]

-

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic and versatile building block that empowers chemists to efficiently construct complex molecules. Its bifunctional nature allows for a diverse range of chemical manipulations, providing straightforward access to amines, carboxylic acids, and other valuable derivatives containing the pharmaceutically important morpholine scaffold. A thorough understanding of its reactivity, coupled with the application of robust and validated protocols, enables researchers in both academic and industrial settings to accelerate their synthetic programs and drive innovation in drug discovery and materials science.

References

- Thermo Fisher Scientific. (2024, March 30). 4-Morpholinepropionitrile - SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). 4-Morpholinecarbonitrile. PubChem Compound Database.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Morpholinepropionitrile.

- Wikipedia. (n.d.). Cyanoethylation.

- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.

- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.

- Organic Chemistry Portal. (n.d.). Morpholine synthesis.

- PYG Lifesciences. (2024, November 14). Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals.

- Organic Syntheses. (n.d.). n-nitromorpholine.

- Glen Research. (n.d.). Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.

- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

- Rojas Lab. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! [Video]. YouTube.

- MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts.

- ChemRxiv. (2025, March 10). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.

- Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References.

Sources

- 1. CAS 4542-47-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 3. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 4. 3-(4-MORPHOLINO)PROPIONITRILE | 4542-47-6 [chemicalbook.com]

- 5. 4-Morpholinepropanenitrile | CymitQuimica [cymitquimica.com]

- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. glenresearch.com [glenresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Pharma Intermediate: The Building Blocks Of Modern Pharmaceuticals [pyglifesciences.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Reactivity of the nitrile group in 4-Morpholinepropanenitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Morpholinepropanenitrile

Abstract

This compound is a bifunctional organic molecule featuring a saturated morpholine heterocycle and an aliphatic nitrile group.[1] While the morpholine ring imparts specific physicochemical properties such as polarity and aqueous solubility, the nitrile group serves as a versatile chemical handle for a wide array of synthetic transformations.[1] This technical guide provides an in-depth exploration of the nitrile group's reactivity within this molecular scaffold. We will dissect the mechanistic underpinnings of its principal reactions—hydrolysis, reduction, and cycloaddition—offering field-proven experimental protocols and explaining the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a strategic intermediate in complex molecule synthesis.

Introduction: The Molecular Architecture and Significance

This compound, also known as 3-(Morpholin-4-yl)propanenitrile, is an organic compound characterized by a morpholine ring connected via a propyl linker to a terminal nitrile (-C≡N) group.[1] This structure is a valuable building block in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold in drug discovery, known to improve pharmacokinetic profiles and CNS penetration, while the nitrile group offers a gateway to diverse functional groups.[1][2]

The reactivity of the molecule is dominated by the electrophilic nature of the nitrile carbon. The carbon-nitrogen triple bond is strongly polarized, creating a significant partial positive charge on the carbon atom, making it susceptible to nucleophilic attack.[3][4][5] This electronic characteristic is the foundation for the transformations discussed herein.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that proceeds via an amide intermediate to ultimately yield a carboxylic acid.[3] This reaction can be effectively catalyzed by either acid or base, with the choice of catalyst dictating the reaction mechanism and final product state.[6][7]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile is converted to 3-morpholinopropanoic acid. The reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom, allowing it to be attacked by a weak nucleophile like water.[6][7][8] The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under acidic conditions, yields the final carboxylic acid and an ammonium salt.[8][9]

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a 6 M aqueous solution of hydrochloric acid (HCl) (5-10 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a suitable base (e.g., NaOH) to pH ~7 to precipitate the product, or extract the product at an appropriate pH.

-

Purify the resulting 3-morpholinopropanoic acid by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the nitrile undergoes nucleophilic attack by a hydroxide ion.[8] This process forms an intermediate which, after tautomerization to an amide, is further hydrolyzed to a carboxylate salt.[4] Ammonia is typically evolved as a byproduct.[9] Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (NaOH) (3-5 eq).

-

Heat the mixture to reflux (100-110 °C) for 4-8 hours. The evolution of ammonia gas indicates reaction progress.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Carefully acidify the solution with concentrated HCl until the pH is approximately 2-3.

-

Collect the precipitated 3-morpholinopropanoic acid by filtration or extract with an appropriate organic solvent.

-

Purify the product by recrystallization.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |

| Intermediate | Amide | Amide |

| Initial Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia |

| Workup | Neutralization | Acidification |

| Typical Conditions | Reflux, 12-24 h | Reflux, 4-8 h |

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group is a highly valuable transformation, providing direct access to primary amines, which are cornerstones of pharmaceutical synthesis.[4][10] This conversion is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]

Reduction with Lithium Aluminum Hydride (LiAlH₄)